A Comprehensive Technical Guide to the Physicochemical Properties of Norcisapride Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of Norcisapride Hydrochloride
Executive Summary and Introduction
Norcisapride is the primary and pharmacologically less active metabolite of Cisapride, a once widely used gastroprokinetic agent.[1] The formation of Norcisapride occurs via oxidative N-dealkylation of the piperidine nitrogen of the parent drug, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] As a key metabolite, understanding the physicochemical properties of Norcisapride is critical for comprehensive pharmacokinetic modeling, drug-drug interaction studies, and toxicological risk assessments related to Cisapride administration.
This technical guide provides an in-depth analysis of the core physicochemical properties of Norcisapride Hydrochloride. The hydrochloride salt form is the logical choice for pharmaceutical development and analytical studies, as it is designed to enhance the aqueous solubility of the basic Norcisapride molecule. This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for its characterization. The methodologies described are grounded in standard pharmaceutical practices to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data. Norcisapride retains the benzamide and piperidine core of its parent compound but lacks the N-propyl-fluorophenoxy substituent.
| Identifier | Data | Source |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide hydrochloride | [2] |
| Synonyms | Ticalopride HCl, (+)-Norcisapride Hydrochloride | [2] |
| CAS Number | 221180-26-3 (for Hydrochloride) | [3] |
| Molecular Formula | C₁₄H₂₁Cl₂N₃O₃ | [3] |
| Molecular Weight | 350.20 g/mol | [3] |
| Free Base Formula | C₁₄H₂₀ClN₃O₃ | [2][4] |
| Free Base MW | 313.78 g/mol | [2][4] |
| Chemical Structure |
Ionization and Dissociation Constant (pKa)
The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, dictates its solubility, lipophilicity, and ability to permeate biological membranes.[5] Norcisapride possesses two primary basic centers: the secondary amine within the piperidine ring and the aromatic amine (aniline) on the benzamide ring. The piperidine nitrogen is the more basic of the two and will be protonated at physiological pH.
| Ionizable Group | Estimated pKa | Rationale |
| Piperidine Nitrogen | 8.5 - 9.5 | Expected range for a secondary cyclic amine. This is the primary site of protonation. |
| Aniline Nitrogen | 2.5 - 3.5 | Basicity is significantly reduced due to resonance delocalization and the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms. |
Diagram: pH-Dependent Ionization of Norcisapride
Caption: Relationship between pH, pKa, and the ionization state of Norcisapride.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa values of Norcisapride Hydrochloride.[6]
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of Norcisapride Hydrochloride in deionized water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
-
Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Instrumentation & Calibration:
-
Use a calibrated automatic titrator equipped with a high-precision pH electrode.
-
Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Pipette 20 mL of the Norcisapride solution into a titration vessel containing 20 mL of the background electrolyte.
-
Titrate the solution with 0.1 M NaOH, adding small, precise increments of titrant (e.g., 0.01 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the first derivative (dpH/dV) and second derivative (d²pH/d²V) of the titration curve to accurately identify the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Utilize specialized software (e.g., Hyperquad) for refinement of the pKa values from the raw titration data.
-
Solubility Profile
The aqueous solubility of a drug substance is a primary determinant of its dissolution rate and, consequently, its bioavailability. As the hydrochloride salt of a weakly basic compound, Norcisapride Hydrochloride is expected to exhibit significantly higher solubility in acidic conditions (where it is fully protonated) compared to neutral or basic conditions.
| Medium (pH) | Expected Solubility Behavior | Importance in Drug Development |
| pH 1.2 (Simulated Gastric Fluid) | High | Predicts dissolution in the stomach. |
| pH 4.5 (Acetate Buffer) | Intermediate | Represents conditions in the upper small intestine. |
| pH 6.8 (Simulated Intestinal Fluid) | Low | Represents conditions in the lower small intestine where absorption primarily occurs. |
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Standard shake-flask experimental workflow for solubility assessment.
Experimental Protocol: Shake-Flask Equilibrium Solubility
-
Objective: To determine the thermodynamic equilibrium solubility of Norcisapride Hydrochloride across a physiologically relevant pH range.
-
Materials: Norcisapride HCl, standard buffer solutions (pH 1.2, 4.5, 6.8), orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, validated HPLC-UV system.
-
Procedure:
-
Add an excess amount of Norcisapride HCl (enough to ensure saturation, e.g., 10 mg) to 2 mL of each buffer solution in triplicate in glass vials.
-
Place the vials in an orbital shaker set to 250 RPM and 37 °C for 48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Remove the vials and allow them to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter, discarding the first 0.5 mL of filtrate to avoid adsorption effects.
-
Accurately dilute the filtered samples with the HPLC mobile phase to a concentration within the validated range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of Norcisapride in the diluted samples using a validated stability-indicating HPLC-UV method.
-
Calculate the original solubility in each buffer by applying the dilution factor.
-
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of membrane permeability and absorption.
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species present. For an ionizable drug, LogD is the more physiologically relevant parameter.[7]
The computed XLogP3 for the Norcisapride free base is 0.8 .[2] This value is substantially lower than that of the parent drug, Cisapride (LogP ≈ 3.3), due to the removal of the large, lipophilic p-fluorophenoxypropyl group.[8] This suggests that Norcisapride is significantly more polar than Cisapride. The LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP because the molecule will be predominantly in its protonated, more water-soluble cationic form.
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Objective: To measure the distribution coefficient of Norcisapride at physiological pH.
-
Materials: Norcisapride HCl, n-octanol (pre-saturated with buffer), phosphate buffer pH 7.4 (pre-saturated with n-octanol), validated HPLC-UV system.
-
Procedure:
-
Prepare a stock solution of Norcisapride HCl in the pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).
-
In a glass vial, combine 2 mL of the aqueous stock solution with 2 mL of n-octanol.
-
Vortex the vial vigorously for 2 minutes to ensure thorough mixing, then place it on a shaker at room temperature for 2 hours to equilibrate.
-
Centrifuge the vial at 3000 RPM for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of Norcisapride in each layer using a validated HPLC-UV method.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and affinity for water (hygroscopicity), can profoundly impact its stability, manufacturability, and bioavailability.[9][10][11] While specific data for Norcisapride HCl is not publicly available, standard characterization is essential for any development program. The existence of multiple polymorphs has been documented for the parent drug, Cisapride, highlighting the importance of this analysis.[12]
Protocol 6.1: Polymorph Screening by X-ray Powder Diffraction (XRPD)
-
Principle: XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. Different polymorphs will produce distinct diffraction patterns.
-
Methodology: A small amount of Norcisapride HCl powder is gently packed onto a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a range of 2θ angles (e.g., 2° to 40°). The resulting diffractogram of intensity versus 2θ is used to identify the crystalline form.
Protocol 6.2: Thermal Analysis by DSC and TGA
-
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and glass transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, identifying solvent loss or decomposition.
-
Methodology:
-
DSC: A few milligrams of Norcisapride HCl are sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A sharp endotherm indicates the melting point of a crystalline solid.
-
TGA: A sample is placed in a TGA pan and heated at a constant rate. A weight loss step indicates the removal of water or other solvents.
-
Protocol 6.3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Principle: DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidities (RH) at a constant temperature. This determines the material's affinity for water vapor.
-
Methodology: A sample of Norcisapride HCl is subjected to a pre-defined humidity program (e.g., stepping from 0% to 90% RH and back down in 10% increments). The mass change is plotted against RH to generate a sorption/desorption isotherm, classifying the material's hygroscopicity.
Chemical Stability Profile
Assessing the chemical stability of an API is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life. This is typically investigated through forced degradation (stress testing) studies, which help identify potential degradation products and develop a stability-indicating analytical method.[13]
Diagram: Forced Degradation Study Logic
Caption: Logical workflow for a forced degradation study of Norcisapride HCl.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating Norcisapride from all potential degradation products generated during stress testing.
-
Forced Degradation Sample Generation:
-
Prepare solutions of Norcisapride HCl (~1 mg/mL) in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Expose the solutions to elevated temperature (e.g., 60 °C) for a period sufficient to achieve 5-20% degradation. Neutralize the acidic and basic samples before analysis.
-
Expose solid API to heat (80 °C) and photolytic stress as per ICH guidelines.
-
-
Chromatographic Method Development:
-
Column: Start with a robust C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A typical starting point would be a gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to perform peak purity analysis. Mass Spectrometry (MS) detection is invaluable for identifying the mass of degradation products.
-
-
Method Validation:
-
Once chromatographic conditions are optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the Norcisapride peak is pure and resolved from all degradation products in the stressed samples.
-
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